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For Researchers, Scientists, and Drug Development Professionals

Introduction to ATTO 565 Protein Labeling
ATTO 565 is a fluorescent dye belonging to the rhodamine family, recognized for its high

fluorescence quantum yield, exceptional photostability, and strong absorption.[1] These

characteristics make it an ideal candidate for labeling proteins and other biomolecules for a

variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry,

and super-resolution imaging.[1] ATTO 565 is available as an N-hydroxysuccinimide (NHS)

ester, which is an amine-reactive derivative.[2] This allows for the covalent attachment of the

dye to primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine

residues, forming a stable amide bond.[3] Accurate determination of the protein concentration

is a critical first step to ensure efficient and reproducible labeling.

Determining Protein Concentration
The accurate quantification of protein concentration is essential before proceeding with the

labeling reaction to achieve the desired dye-to-protein ratio, also known as the degree of

labeling (DOL).[4] An optimal DOL is crucial for successful downstream applications, as over-

labeling can lead to protein aggregation and fluorescence quenching, while under-labeling may

result in a weak signal.[4] Several methods are available for determining protein concentration,

each with its own advantages and limitations.
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Comparison of Common Protein Concentration
Determination Methods

Method Principle Advantages Disadvantages

UV Absorbance at 280

nm (A280)

Measures the

absorbance of

aromatic amino acids

(tryptophan, tyrosine,

and phenylalanine) at

280 nm.[3][5]

- Simple, fast, and

non-destructive.[3] -

Does not require a

standard curve if the

protein's extinction

coefficient is known.

- Requires a pure

protein sample.[5] -

Inaccurate for proteins

with few aromatic

residues.[3] -

Interference from

other UV-absorbing

contaminants like

nucleic acids.[3]

Bradford Assay

Based on the binding

of Coomassie Brilliant

Blue G-250 dye to

proteins, causing a

shift in the dye's

absorbance

maximum.[6][7]

- Rapid, sensitive, and

compatible with many

common buffers.[7][8]

- Incompatible with

detergents and

surfactants.[8] - High

protein-to-protein

variability.[5] - Not

suitable for basic

proteins.[8]

Bicinchoninic Acid

(BCA) Assay

Involves the reduction

of Cu²⁺ to Cu¹⁺ by the

protein in an alkaline

medium, followed by

the chelation of Cu¹⁺

by bicinchoninic acid

to produce a colored

complex.[6]

- High sensitivity and

broad detection range.

[6] - Less protein-to-

protein variation than

the Bradford assay.[9]

- Compatible with

most detergents.[10]

- Slower than the

Bradford assay.[1] -

Susceptible to

interference from

reducing agents,

chelating agents, and

certain amino acids

(cysteine, tyrosine,

tryptophan).[10]

Recommended Method for ATTO 565 Labeling
Preparation
For purified protein samples where the extinction coefficient is known, the UV Absorbance at

280 nm (A280) method is recommended due to its simplicity and non-destructive nature. If the
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protein solution contains interfering substances or is a mixture, the BCA assay is a more robust

alternative due to its lower protein-to-protein variability and compatibility with detergents.[9][10]

The Bradford assay can be a quick alternative if the sample is known to be free of interfering

detergents.[8]

Experimental Protocols
Protocol for Protein Concentration Determination by
A280
Materials:

Spectrophotometer capable of measuring UV absorbance

Quartz cuvettes

Buffer used to dissolve the protein (for blank measurement)

Purified protein solution

Procedure:

Turn on the spectrophotometer and allow the lamp to warm up.

Set the wavelength to 280 nm.

Blank the spectrophotometer using the same buffer in which the protein is dissolved.

Measure the absorbance of the protein solution. Ensure the reading is within the linear range

of the instrument (typically 0.1 - 1.0). Dilute the sample with a known volume of buffer if

necessary.[4]

Calculate the protein concentration using the Beer-Lambert law:

Concentration (M) = Absorbance at 280 nm / (Molar Extinction Coefficient (ε) in M⁻¹cm⁻¹ x

Path Length in cm)
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Concentration (mg/mL) = Absorbance at 280 nm / (Extinction Coefficient (E¹%) for a 1

mg/mL solution x Path Length in cm)

Protocol for Labeling Protein with ATTO 565 NHS-ester
This protocol is a general guideline and may require optimization for your specific protein.

Materials:

Purified protein solution (2-10 mg/mL) in an amine-free buffer.[10]

ATTO 565 NHS-ester

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.[1]

Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[1]

Procedure:

Protein Preparation:

Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer

containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free

buffer.[6]

Adjust the protein concentration to 2-10 mg/mL in the labeling buffer (0.1 M sodium

bicarbonate, pH 8.3).[10]

ATTO 565 NHS-ester Stock Solution Preparation:

Immediately before use, dissolve the ATTO 565 NHS-ester in anhydrous DMSO or DMF to

a concentration of 1-2 mg/mL.[1][6] This solution is sensitive to moisture.

Labeling Reaction:

A starting dye-to-protein molar ratio of 10:1 is recommended.[10] This ratio may need to

be optimized for your specific protein.
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While gently stirring, add the calculated amount of the ATTO 565 NHS-ester stock solution

to the protein solution.

Incubate the reaction for 1 hour at room temperature, protected from light.[1]

Purification of the Labeled Protein:

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS.[1]

The first colored band to elute is the protein-dye conjugate.[1]

Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule.[4] It

is a critical parameter for ensuring the quality and consistency of the labeled protein.[4]

Procedure:

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 564 nm

(A₅₆₄, the absorbance maximum for ATTO 565).[1]

Calculate the DOL using the following formula:[1]

DOL = (A₅₆₄ x ε_protein) / [(A₂₈₀ - (A₅₆₄ x CF₂₈₀)) x ε_dye]

Where:

A₅₆₄ = Absorbance of the conjugate at 564 nm.

A₂₈₀ = Absorbance of the conjugate at 280 nm.

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹

for IgG).[1]

ε_dye = Molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[1]

CF₂₈₀ = Correction factor for the absorbance of ATTO 565 at 280 nm (0.12).[1]
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An optimal DOL for antibodies is generally between 2 and 7.[4]
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Click to download full resolution via product page

Caption: Experimental workflow for protein labeling with ATTO 565.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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